Darunavir metabolite M6

Description

Darunavir is a potent HIV-1 protease inhibitor (PI) used in antiretroviral therapy. Its metabolism involves cytochrome P450 (CYP) 3A4 enzymes, leading to several metabolites, including Darunavir metabolite M6. Pharmacokinetic analyses in rats and humans indicate that darunavir metabolites like M6 are detectable in plasma and urine but at low concentrations relative to the parent drug . For instance, hydroxymaraviroc metabolites (analogous to darunavir metabolites) exhibit metabolite-to-parent ratios ≤5%, suggesting minimal contribution to antiviral activity .

Properties

CAS No. |

1809097-04-8 |

|---|---|

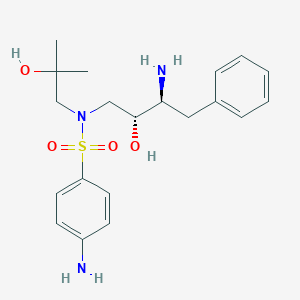

Molecular Formula |

C20H29N3O4S |

Molecular Weight |

407.5 g/mol |

IUPAC Name |

4-amino-N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-hydroxy-2-methylpropyl)benzenesulfonamide |

InChI |

InChI=1S/C20H29N3O4S/c1-20(2,25)14-23(28(26,27)17-10-8-16(21)9-11-17)13-19(24)18(22)12-15-6-4-3-5-7-15/h3-11,18-19,24-25H,12-14,21-22H2,1-2H3/t18-,19+/m0/s1 |

InChI Key |

SKPOYGHDPSYYLM-RBUKOAKNSA-N |

Isomeric SMILES |

CC(C)(CN(C[C@H]([C@H](CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)N)O |

Canonical SMILES |

CC(C)(CN(CC(C(CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Darunavir metabolite M6 involves the incubation of Darunavir in human liver microsomes fortified with NADPH. This process is typically carried out at 37°C for varying time intervals . The reaction conditions include the use of high-resolution liquid chromatography and mass spectrometry for the identification and profiling of the metabolite .

Industrial Production Methods: Industrial production methods for Darunavir and its metabolites, including M6, involve advanced techniques such as high-resolution accurate mass spectrometry (HRAM MS) and ultra-high-performance liquid chromatography (UHPLC). These methods ensure the efficient and rapid identification and quantification of the metabolites .

Chemical Reactions Analysis

Types of Reactions: Darunavir metabolite M6 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the metabolic transformation of Darunavir in the body.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include NADPH, which acts as a cofactor in the enzymatic reactions. The conditions typically involve incubation at physiological temperatures (37°C) and the use of human liver microsomes .

Major Products Formed: The major products formed from the reactions involving this compound include various oxidized and reduced forms of the parent compound. These products are crucial for understanding the metabolic pathways and the pharmacological effects of Darunavir .

Scientific Research Applications

Darunavir metabolite M6 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used for studying the metabolic pathways and the enzymatic reactions involved in drug metabolism . In biology and medicine, it helps in understanding the pharmacokinetics and pharmacodynamics of Darunavir, which is essential for optimizing its therapeutic use . In the pharmaceutical industry, the metabolite is used for developing and testing new formulations and drug delivery systems .

Mechanism of Action

The mechanism of action of Darunavir metabolite M6 involves its interaction with the HIV-1 protease enzyme. This enzyme is necessary for viral precursor protein processing and viral maturation, making it a critical target for antiretroviral therapy . The metabolite inhibits the protease enzyme, thereby preventing the maturation of the virus and reducing its ability to infect new cells .

Comparison with Similar Compounds

Antiviral Potency and Binding Affinity

Darunavir itself demonstrates superior antiviral potency compared to other PIs. In antiviral activity assays, darunavir’s EC50 against wild-type HIV is 0.25 nM, outperforming amprenavir (5.5 nM) and designed compounds like AG-23 (2.7 nM) .

Binding Affinity to HIV Protease (Mpro):

| Compound | Binding Affinity (kcal/mol) | Hydrogen Bonds Formed | Key Residues Interacted |

|---|---|---|---|

| Darunavir | -7.4 | 2 | Glu166, Gly143 |

| Nirmatrelvir | -8.2 | 3 | Glu166, Gly143, Cys145 |

| Lopinavir | -7.3 | 1 | Cys145 |

Darunavir’s binding affinity is intermediate among PIs, with fewer hydrogen bonds than nirmatrelvir but more than lopinavir .

Metabolic Pathways and Drug-Drug Interactions

Darunavir metabolism is heavily dependent on CYP3A4, with ritonavir or cobicistat used as pharmacokinetic boosters to inhibit CYP3A4 and prolong darunavir exposure . Key comparisons include:

Metabolite Ratios in Plasma:

| Compound | Parent Drug AUC (ng·h/mL) | Metabolite-to-Parent Ratio |

|---|---|---|

| Darunavir | 1305–1710 (trough) | ≤5% (estimated) |

| Hydroxymaraviroc | Not reported | ≤5% |

Low metabolite ratios imply that M6, like hydroxymaraviroc metabolites, likely contributes minimally to efficacy or toxicity .

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for identifying and characterizing Darunavir metabolite M6 in biological matrices?

- Methodology : Use high-resolution mass spectrometry (HRMS) coupled with collision-induced dissociation (CID) and electron-activated dissociation (EAD) to enhance structural elucidation. The ZenoTOF 7600 system with Molecule Profiler software enables simultaneous analysis of CID and EAD data, improving confidence in metabolite identification. A 30-minute incubation protocol is optimal for detecting phase I/II metabolites, with 12 metabolites reported for Darunavir, including M6 .

- Validation : Follow ICH Q2(R1) guidelines for method validation, including specificity, sensitivity (LOQ < 1 ng/mL), and linearity (r² > 0.99) using rat serum/urine matrices .

Q. How can researchers differentiate this compound from structurally similar metabolites?

- Approach : Compare fragmentation patterns (MS/MS spectra) and retention times using reverse-phase LC-MS. For M6, the molecular formula C20H29N3O4S (MW: 407.54) distinguishes it from other hydroxylated or hydrolyzed derivatives. Isotopic labeling or hydrogen/deuterium exchange experiments may resolve ambiguities .

Q. What pharmacokinetic parameters should be prioritized when studying M6 in preclinical models?

- Key Parameters : Measure total and unbound plasma concentrations, AUC0-τ, and Ctrough. Nonlinear protein binding analysis (e.g., using equilibrium dialysis) is critical, as Darunavir exhibits concentration-dependent binding. Population pharmacokinetic models integrating pregnancy status and ritonavir co-administration can predict M6 exposure variability .

Advanced Research Questions

Q. How do experimental design variations (e.g., fed vs. fasting state, ritonavir co-administration) impact the metabolic stability and bioavailability of M6?

- Design Considerations :

- Dietary Effects : Fed-state studies show altered absorption kinetics due to lipid interactions with Darunavir’s ethanolate form (C27H37N3O7S·C2H6O).

- Ritonavir Interaction : Low-dose ritonavir inhibits CYP3A4, increasing Darunavir (and M6) exposure by 30–50%. Use crossover designs with ≥20 subjects to account for intra-subject variability (CV% > 25%) .

- Data Contradictions : Some studies report no correlation between Darunavir exposure and virological response in susceptible HIV strains, while others highlight exposure thresholds for resistance prevention. Resolve discrepancies using covariate-adjusted models .

Q. What computational strategies are effective in predicting M6’s role in HIV protease inhibitor resistance?

- Methods :

- Molecular Dynamics (MD) : Simulate M6 binding to mutant HIV proteases (e.g., V32I, L76V) using force fields like AMBER. Compare binding free energies (ΔG) with Darunavir to assess resistance mechanisms .

- Machine Learning : Train models on clinical trial data (e.g., POWER, ARTEMIS) to predict emergent resistance mutations linked to suboptimal M6 exposure. Key mutations: I47V, I54L/M, L89V .

Q. How can NMR-based metabolomics datasets be reused to study M6’s interactions with host metabolic pathways?

- Best Practices :

- Data Standardization : Align spectral processing parameters (e.g., bucket size = 0.01 ppm) and reference compound libraries (e.g., HMDB).

- Multi-Omics Integration : Correlate M6 levels with lipidomics/proteomics data to identify off-target effects on hepatic CYP450 isoforms or glucose metabolism .

Data Contradictions and Resolution

Q. Why do some studies report conflicting plasma concentration thresholds for M6’s antiviral efficacy?

- Analysis : Discrepancies arise from differences in protein binding assays (ultrafiltration vs. equilibrium dialysis) and population variability (e.g., pregnancy alters Darunavir’s volume of distribution by 20–40%). Harmonize protocols using ICH Q3B(R2) guidelines for impurity profiling .

Experimental Design Challenges

Q. What statistical power calculations are necessary for detecting clinically relevant differences in M6 exposure between subpopulations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.